Hexaethylene glycol monohexadecyl ether (CAS: 5168-91-2), commonly designated as C16E6, is a high-purity nonionic alkyl polyglycol ether surfactant consisting of a 16-carbon lipophilic hexadecyl chain and a 6-unit hydrophilic polyethylene glycol (PEG) headgroup. In procurement and material selection, C16E6 is prioritized for its ultra-low critical micelle concentration (CMC), exceptionally high solubilization efficiency for long-chain alkanes and waxes, and highly predictable phase behavior. Unlike broader technical-grade ethoxylates, monodisperse C16E6 allows for precise control over the Hydrophile-Lipophile Balance (HLB) and Phase Inversion Temperature (PIT), enabling the reproducible formation of stable microemulsions, ~40 nm nanoemulsions, and complex liquid crystalline phases (such as the Double Gyroid phase) required in structural biology, enhanced oil recovery, and advanced cosmetic formulations [1].
Substituting C16E6 with shorter-chain analogs (e.g., C12E6 or C14E6) or longer-headgroup variants (e.g., C16E7 or C16E10) fundamentally alters the thermodynamics of self-assembly and solubilization efficiency. Shorter alkyl chains lack the hydrophobicity required to efficiently penetrate and solubilize heavy waxes and long-chain alkanes, forcing formulators to use significantly higher surfactant mass fractions to achieve stable microemulsions [1]. Conversely, altering the ethoxylation degree to C16E7 shifts the HLB, which destabilizes critical liquid crystalline network structures (such as the R and DG phases) [2] and disrupts the precise Phase Inversion Temperature (PIT) required to reliably generate ultra-fine (~40 nm) oil-in-water nanoemulsions [3]. Furthermore, technical-grade polydisperse substitutes (like generic Ceteareth-6) contain residual unreacted alcohols and skewed ethoxylate distributions, which compromise the reproducibility of structural templating and membrane protein solubilization workflows.
In symmetric ternary microemulsions containing equal volumes of water and long-chain alkanes, the efficiency of the surfactant is highly dependent on the alkyl chain length. When solubilizing n-octacosane (C28H58), replacing the shorter C14E6 surfactant with C16E6 results in a strong decrease in the optimum surfactant mass fraction required. Specifically, C16E6 achieves optimum solubilization at a mass fraction of γ = 0.146 and a Phase Inversion Temperature (PIT) of 66.7 °C, significantly outperforming shorter-chain analogs [1].
| Evidence Dimension | Optimum surfactant mass fraction (γ) for n-octacosane solubilization |
| Target Compound Data | γ = 0.146 at T = 66.7 °C (C16E6) |
| Comparator Or Baseline | Higher γ required for C14E6 and C12E6 |
| Quantified Difference | C16E6 drastically lowers the required surfactant loading for heavy alkane microemulsions compared to C14E6. |
| Conditions | Ternary microemulsion system (H2O / n-octacosane / pure CiEj surfactant) |
Allows industrial buyers in enhanced oil recovery and cosmetics to achieve stable microemulsions of heavy oils and waxes using significantly less surfactant, optimizing formulation costs.
The extended 16-carbon hydrophobic tail of C16E6 drives micellization at exceptionally low concentrations compared to shorter-chain polyoxyethylene alkyl ethers. Quantitative structure-property relationship (QSPR) analyses and empirical measurements establish the Log CMC of C16E6 at -5.861 (approximately 1.38 × 10^-6 M) [1]. In contrast, the 12-carbon analog C12E6 exhibits a Log CMC in the range of -4.0 to -4.2 (approximately 10^-4 M). This nearly two-order-of-magnitude difference means C16E6 forms stable micelles at much lower aqueous concentrations.
| Evidence Dimension | Log Critical Micelle Concentration (Log CMC) |
| Target Compound Data | Log CMC = -5.861 (~1.38 µM) |
| Comparator Or Baseline | C12E6 (Log CMC approx. -4.1, ~80 µM) |
| Quantified Difference | C16E6 forms micelles at concentrations nearly 60 times lower than its C12E6 counterpart. |
| Conditions | Aqueous solution at 25 °C |
Procuring C16E6 ensures high-efficiency micellization at trace concentrations, which is critical for minimizing surfactant-induced artifacts in biological assays and reducing bulk material usage.
C16E6 is highly effective for generating ultra-fine oil-in-water (O/W) nanoemulsions via the Phase Inversion Temperature (PIT) method. When emulsification is initiated from a single-phase bicontinuous microemulsion (D phase) at the HLB temperature in a water/C16E6/mineral oil system, cooling produces highly predictable droplet sizes of ~40 nm with narrow size distributions. If the system is instead cooled from suboptimal multiphase equilibria (e.g., W+D+O or lamellar Lα phases), the resulting droplets are significantly larger and deviate from theoretical minimum size models [1].
| Evidence Dimension | O/W nanoemulsion droplet size upon cooling |
| Target Compound Data | ~40 nm droplet size (from single D phase) |
| Comparator Or Baseline | Larger, unpredictable droplets (from W+D+O phase) |
| Quantified Difference | Starting from the C16E6-stabilized single D phase guarantees the theoretical minimum droplet size (~40 nm), unlike starting from mixed phases. |
| Conditions | Water/C16E6/mineral oil system cooled from the HLB temperature |
Provides process engineers with a reliable, thermodynamically driven pathway to manufacture uniform 40 nm nanoemulsions for pharmaceutical and cosmetic delivery systems.
In concentrated aqueous systems, C16E6 exhibits unique liquid crystalline phase behavior, notably the formation of the Double Gyroid (DG) phase—a three-dimensional periodic constant mean curvature (CMC) surface. Small Angle X-ray Scattering (SAXS) studies on 55 wt% surfactant/water systems show that the metastable R (network) phase transforms into a highly stable DG phase upon isothermal annealing. Crucially, the R phase and the resulting DG phase in the C16E6/water system are significantly more stable than those formed by the closely related C16E7/water system, demonstrating that the exact length of the hydrophilic chain (6 vs. 7 EO units) dictates the stability of these complex architectures [1].
| Evidence Dimension | Thermodynamic stability of the R and DG liquid crystalline phases |
| Target Compound Data | Highly stable R and DG phases formed upon annealing |
| Comparator Or Baseline | C16E7/water system |
| Quantified Difference | C16E6 maintains a stable DG phase architecture, whereas the addition of a single ethylene oxide unit (C16E7) destabilizes this specific network structure. |
| Conditions | 55 wt% surfactant in water, SAXS analysis during temperature descent |
Essential for researchers procuring surfactants for soft-matter templating or membrane protein crystallization, where the structural integrity of the cubic/gyroid phase is paramount.
Because C16E6 drastically lowers the optimum surfactant mass fraction required to solubilize long-chain alkanes (e.g., n-octacosane) compared to shorter-chain analogs [1], it is the ideal choice for formulating microemulsions used in enhanced oil recovery, pipeline degreasing, and heavy wax removal.
Leveraging its predictable Phase Inversion Temperature (PIT) behavior, C16E6 is highly suited for industrial processes requiring the reproducible generation of ~40 nm oil-in-water droplets [2]. It is prioritized in cosmetic and pharmaceutical formulations where narrow droplet size distributions are critical for active ingredient bioavailability and shelf stability.
Due to its ultra-low CMC and ability to form highly stable liquid crystalline phases (such as the Double Gyroid phase) [3], C16E6 is an optimal nonionic detergent for extracting, stabilizing, and crystallizing sensitive membrane proteins for X-ray crystallography and electron microscopy without denaturing the target molecules.
The enhanced thermodynamic stability of the C16E6 Double Gyroid (DG) phase over analogs like C16E7 [3] makes it a superior soft template for synthesizing highly ordered, three-dimensional mesoporous materials and nanomaterials with constant mean curvature architectures.